molecular formula C10H22N2 B13765505 N-Cyclohexylbutane-1,4-diamine CAS No. 79419-72-0

N-Cyclohexylbutane-1,4-diamine

Cat. No.: B13765505
CAS No.: 79419-72-0
M. Wt: 170.30 g/mol
InChI Key: XXCZIZBMFPDINL-UHFFFAOYSA-N
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Description

N-Cyclohexylbutane-1,4-diamine: is an organic compound with the molecular formula C10H22N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a cyclohexyl ring and a butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:

    Cyclohexylamine: reacts with in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

  • The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes often use continuous flow reactors and advanced purification techniques to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

N-Cyclohexylbutane-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylbutane-1,4-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

    1,4-Diaminobutane (Putrescine): A naturally occurring diamine involved in cellular metabolism.

    1,6-Diaminohexane (Hexamethylenediamine): Used in the production of nylon and other polyamides.

    Cyclohexylamine: A simpler amine with a cyclohexyl ring, used in various chemical syntheses.

Uniqueness: N-Cyclohexylbutane-1,4-diamine is unique due to its combination of a cyclohexyl ring and a butane chain, providing distinct chemical properties and reactivity compared to other diamines. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

79419-72-0

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N'-cyclohexylbutane-1,4-diamine

InChI

InChI=1S/C10H22N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-9,11H2

InChI Key

XXCZIZBMFPDINL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCCN

Origin of Product

United States

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